N,N'-dibenzyloctanediamide
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Overview
Description
N,N’-Dibenzyloctanediamide: is an organic compound with the molecular formula C22H28N2O2 . It is characterized by the presence of two benzyl groups attached to an octanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzyloctanediamide typically involves the reaction of benzylamine with octanedioic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds. The reaction can be summarized as follows:
Condensation Reaction: Benzylamine reacts with octanedioic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure N,N’-dibenzyloctanediamide.
Industrial Production Methods: Industrial production of N,N’-dibenzyloctanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and large-scale recrystallization .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibenzyloctanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N,N’-Dibenzyloctanediamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, N,N’-dibenzyloctanediamide is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies .
Medicine: Its structural features allow for the exploration of its activity as a drug candidate .
Industry: In the industrial sector, N,N’-dibenzyloctanediamide is used in the production of polymers and advanced materials. Its ability to form stable amide bonds makes it suitable for use in high-performance materials .
Mechanism of Action
The mechanism of action of N,N’-dibenzyloctanediamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor function, depending on the specific application .
Comparison with Similar Compounds
N,N’-Dibenzylethylenediamine: Similar in structure but with a shorter carbon chain.
N,N’-Dimethylethylenediamine: Contains methyl groups instead of benzyl groups.
N,N-Diisopropylethylamine: A tertiary amine with different substituents .
Uniqueness: N,N’-Dibenzyloctanediamide is unique due to its longer carbon chain and the presence of benzyl groups, which confer specific chemical and physical properties. These features make it distinct from other similar compounds and suitable for specialized applications .
Properties
CAS No. |
312272-99-4 |
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Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N,N'-dibenzyloctanediamide |
InChI |
InChI=1S/C22H28N2O2/c25-21(23-17-19-11-5-3-6-12-19)15-9-1-2-10-16-22(26)24-18-20-13-7-4-8-14-20/h3-8,11-14H,1-2,9-10,15-18H2,(H,23,25)(H,24,26) |
InChI Key |
KRYKADIPEUBRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCCCC(=O)NCC2=CC=CC=C2 |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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